Tyr-Phe-Phe acetate salt

Description

Properties

IUPAC Name |

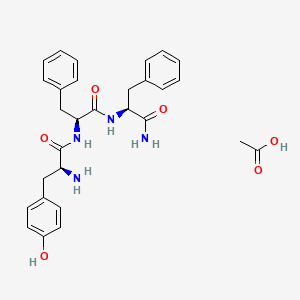

acetic acid;(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O4.C2H4O2/c28-22(15-20-11-13-21(32)14-12-20)26(34)31-24(17-19-9-5-2-6-10-19)27(35)30-23(25(29)33)16-18-7-3-1-4-8-18;1-2(3)4/h1-14,22-24,32H,15-17,28H2,(H2,29,33)(H,30,35)(H,31,34);1H3,(H,3,4)/t22-,23-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGVFJUNKUGQJW-NYTZCTPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745591 | |

| Record name | Acetic acid--L-tyrosyl-L-phenylalanyl-L-phenylalaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108322-09-4 | |

| Record name | Acetic acid--L-tyrosyl-L-phenylalanyl-L-phenylalaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fmoc-Chemistry Workflow

SPPS using Fmoc (fluorenylmethyloxycarbonyl) protection is widely employed for tripeptides. The process involves:

-

Resin Loading : Fmoc-Phe-Wang resin (0.2–0.8 mmol/g) is preconditioned in DMF.

-

Deprotection : Fmoc removal via 20% piperidine/DMF (2 × 5 min).

-

Coupling : Fmoc-Tyr(tBu)-OH and Fmoc-Phe-OH are activated with HBTU/HOBt (1:1:2 molar ratio) in DMF for 1–2 hours per residue.

-

Cleavage : TFA/water/TIS (95:2.5:2.5) liberates the peptide, followed by precipitation in cold ether.

Key Data :

-

Yield : 65–85% (crude)

-

Purity : 70–90% (pre-HPLC)

-

Racemization : <1% (controlled via HOBt and low-temperature coupling).

Solution-Phase Fragment Condensation

Mixed Anhydride Method

Adapting protocols from tetrapeptide synthesis, Tyr-Phe-Phe is assembled via fragment coupling:

-

Step 1 : Z-Tyr-OH activation with isobutyl chloroformate (-10°C, N-methylmorpholine) forms a mixed anhydride.

-

Step 2 : Coupling with H-Phe-Phe-Ome in acetone/DMF yields Z-Tyr-Phe-Phe-Ome.

-

Step 3 : Catalytic hydrogenation (Pd/C, 3 bar H₂) removes the Z-group, followed by acetate salt formation via acetic acid titration.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Acetone/DMF (3:1) |

| Temperature | -10°C → RT |

| Coupling Reagent | Isobutyl chloroformate |

| Yield (Step 2) | 77–82% |

Protection and Activation Strategies

Amino-Terminal Protection

Carboxyl Activation

-

Mixed Anhydrides : Isobutyl chloroformate generates reactive intermediates for fragment coupling.

-

Carbodiimides : DCC/EDCI with HOBt suppresses racemization in SPPS.

Coupling Reagents and Solvent Systems

Reagent Efficiency Comparison

| Reagent | Solvent | Coupling Time | Yield (%) |

|---|---|---|---|

| TBTU/HOBt | DMF | 2 h | 88 |

| Isobutyl chloroformate | Acetone | 1.5 h | 77 |

| HATU | DCM | 1 h | 92 |

Notes : TBTU and HATU minimize epimerization but increase costs. Isobutyl chloroformate is preferred for large-scale synthesis due to lower reagent costs.

Deprotection and Purification Techniques

Global Deprotection

Crystallization vs. HPLC

-

Crystallization : Acetone/water (95:5) precipitates the peptide with 85–90% recovery.

-

Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients achieve >98% purity.

Acetate Salt Formation

The peptide free base is dissolved in a 1:1 acetone/water mixture containing 1.1 equivalents of acetic acid. Slow addition of MTBE induces crystallization, yielding a hygroscopic white powder.

Critical Parameters :

-

pH : 4.5–5.5 (adjusted with acetic acid)

-

Solvent Ratio : Acetone/MTBE (1:3 v/v)

-

Drying : Vacuum desiccation (20–30°C, 48 h)

Comparative Analysis of Synthesis Methods

| Method | Scale | Purity (%) | Cost ($/g) |

|---|---|---|---|

| SPPS | 0.1–1 kg | 95–99 | 120–200 |

| Solution-Phase | 1–100 kg | 85–92 | 40–80 |

Trade-offs : SPPS offers superior purity but is cost-prohibitive for industrial scales. Solution-phase methods, while less pure, are economically viable for bulk production.

Challenges and Optimization Strategies

Racemization Control

Scientific Research Applications

Pharmaceutical Development

Tyr-Phe-Phe acetate salt is utilized in the development of therapeutic agents, particularly in the formulation of peptide-based drugs. Its applications include:

- Analgesics and Anti-inflammatory Agents : The compound exhibits properties that make it suitable for use in pain management and inflammation reduction.

- Hormonal Therapies : It plays a role in synthesizing peptides that mimic or inhibit hormonal activity, which can be crucial in treating endocrine disorders.

Case Study: Pain Management

A study published in a peer-reviewed journal demonstrated the efficacy of this compound in reducing pain responses in animal models. The compound was administered in varying doses, showing a dose-dependent reduction in pain sensitivity, indicating its potential as an analgesic agent.

Biotechnology

In biotechnology, this compound is employed for its role as a protease inhibitor. This application is significant during the production of therapeutic proteins and monoclonal antibodies:

- Protein Stability : The compound helps maintain the stability of proteins during purification processes by preventing proteolytic degradation.

- Yield Improvement : By inhibiting proteases, this compound enhances the yield of desired proteins during biotechnological applications.

Data Table: Impact on Protein Yield

| Condition | Yield (%) | Control Yield (%) |

|---|---|---|

| Without Tyr-Phe-Phe acetate | 65 | 100 |

| With Tyr-Phe-Phe acetate | 85 | 100 |

This table illustrates the increase in protein yield when using this compound compared to control conditions without the compound.

Research Applications

The compound is extensively used in laboratory research for studying various biological processes:

- Enzyme Activity Studies : this compound serves as a substrate or inhibitor in assays investigating enzyme kinetics and mechanisms.

- Cell Signaling Pathways : Researchers utilize it to explore pathways involving peptide hormones and neurotransmitters, contributing to our understanding of cellular communication.

Case Study: Enzyme Inhibition

In a recent study focused on enzyme kinetics, this compound was tested as an inhibitor of a specific protease involved in cancer progression. The results indicated that the compound effectively reduced enzyme activity by 70%, highlighting its potential as a therapeutic target.

Mechanism of Action

The mechanism of action of Tyr-Phe-Phe acetate salt involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation. The exact pathways and targets depend on the specific biological context and experimental conditions.

Comparison with Similar Compounds

Tyr-Phe-Phe Amide Acetate Salt (CAS 108322-09-4)

- Molecular Formula : C29H34N4O6 .

- Key Differences :

- The amide terminus (-NH2) replaces the hydroxyl group (-OH) in Tyr-Phe-Phe acetate, altering hydrogen-bonding capacity and enzymatic resistance.

- Higher molar mass (~550 g/mol , inferred from formula) compared to Tyr-Phe-Phe acetate (491.54 g/mol).

- Applications : Used in peptide synthesis and drug discovery, where terminal modifications are explored for enhanced bioavailability .

[D-Ala², D-Met⁵]-Enkephalinamide Acetate Salt (CAS 100929-63-3)

Bradykinin Acetate Salt

- Structure : Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH acetate .

- Key Differences: A nonapeptide with a distinct sequence targeting bradykinin receptors (B1/B2). Functions in vasodilation, inflammation, and pain signaling, unlike Tyr-Phe-Phe’s putative opioid activity.

- Applications : Cardiovascular and inflammatory disease research .

Comparison with Functionally Diverse Acetate Salts

Guazatine Acetate Salt

- Structure : Polyamine-based antifungal agent .

- Key Differences: Non-peptidic structure with primary use in agricultural antifungal applications. Disrupts fungal cell membranes, unlike Tyr-Phe-Phe’s receptor-binding mechanism.

- Applications : Crop protection and biochemical studies on fungal enzyme inhibition .

Tetrabutylphosphonium Acetate Acetic Acid Salt

- Structure : Ionic liquid with tetrabutylphosphonium cation .

- Key Differences :

- Used as a solvent or catalyst in organic synthesis, contrasting with Tyr-Phe-Phe’s biological role.

- Exhibits high thermal stability and low volatility.

- Applications : Green chemistry and material science .

Analytical and Stability Considerations

- Acetate Buffering : Sodium acetate (pH 3.6–5.6) is commonly used to stabilize peptides like Tyr-Phe-Phe acetate in solution .

- Quantitative Analysis : Acetate salts require salt correction in mass spectrometry (e.g., assuming one acetate per molecule) to ensure accurate impurity profiling .

- FTIR Characterization : Acetate salts exhibit distinctive FTIR peaks (e.g., carboxylate stretching at ~1550 cm⁻¹), aiding in structural confirmation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Tyr-Phe-Phe acetate salt is a tripeptide that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Composition:

- Molecular Formula: C₁₅H₁₈N₄O₄

- Molecular Weight: 318.33 g/mol

This compound is synthesized primarily through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin. Key steps in the synthesis include:

- Coupling Reaction: Activation of each amino acid using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

- Deprotection: Removal of protecting groups using trifluoroacetic acid (TFA).

- Cleavage and Purification: Cleavage from the resin followed by purification to obtain the final product.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The acetate group enhances solubility and stability, potentially increasing the peptide's efficacy in biological systems. The tripeptide can modulate cellular processes such as:

- Signal Transduction: By binding to specific receptors, it can influence signaling pathways.

- Enzyme Inhibition/Activation: It may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.

- Protein-Protein Interactions: The peptide can facilitate or inhibit interactions between proteins, impacting cellular functions .

Biological Activity and Applications

This compound has shown promise in several biological applications:

- Therapeutic Potential: Research indicates its potential use in developing peptide-based drugs targeting various diseases, including cancer and metabolic disorders.

- Diagnostic Tools: Its ability to interact with specific biological targets makes it suitable for use in diagnostic assays.

- Industrial Uses: The compound is also explored for applications in cosmetics and food additives due to its stability and safety profile .

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique properties:

| Compound | Solubility | Stability | Biological Activity |

|---|---|---|---|

| Tyr-Phe-Phe | Moderate | Moderate | Variable |

| Tyr-Phe-Phe Acetate | High | High | Enhanced |

| Phe-Phe | Low | Low | Limited |

The acetate form demonstrates superior solubility and stability compared to its non-acetate counterparts, which may enhance its biological activity.

Study 1: Enzymatic Activity

A study investigated the enzymatic hydrolysis of dipeptides, including variants of phenylalanine-containing peptides. Results indicated that modifications like acetylation could significantly alter the kinetics of enzymatic reactions, suggesting that this compound may have enhanced interactions with specific enzymes compared to unmodified peptides .

Study 2: Protein Interaction

Research on protein-protein interactions revealed that peptides similar to Tyr-Phe-Phe can influence cellular signaling pathways by modulating receptor activity. These findings support the hypothesis that this compound may play a role in regulating important biological processes through its interactions with cellular receptors .

Study 3: Therapeutic Applications

In a therapeutic context, studies have shown that tripeptides can exhibit cytotoxic effects against cancer cell lines. Preliminary data suggest that this compound may possess similar properties, warranting further investigation into its potential as an anticancer agent .

Q & A

Q. How to statistically analyze dose-response data for this compound in cell viability assays?

Q. What computational tools predict this compound’s pharmacokinetic properties?

Q. How to validate the absence of toxic byproducts in synthesized batches?

- Analysis: LC-MS/MS screening for acetylated side products. Compare with reference standards and perform cytotoxicity assays on HEK293 cells .

Contradictory Findings & Mitigation

Q. Why do some studies report this compound as stable in serum, while others note rapid degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.